Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazol-6-amine
The benzoxazole ring system, a bicyclic scaffold composed of a fused benzene and oxazole ring, represents a "privileged structure" in medicinal chemistry. Its rigid, planar nature and capacity for diverse electronic interactions allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]
This guide focuses on a specific, functionally rich derivative: 2-Methyl-1,3-benzoxazol-6-amine . The presence of a methyl group at the 2-position and a primary amine at the 6-position makes this molecule a particularly valuable building block for researchers and drug development professionals. The amine group serves as a critical synthetic handle, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies, while the core scaffold provides the foundational interactions with biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols from the perspective of a senior application scientist.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of reproducible scientific research. 2-Methyl-1,3-benzoxazol-6-amine is uniquely identified by its Chemical Abstracts Service (CAS) number. Its core properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 5676-60-8 | [6] |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Appearance | Solid (form may vary) | N/A |
| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [7] |
| SMILES String | Cc1nc2ccc(N)cc2o1 | Derived |
Core Synthesis Strategy: Cyclization of o-Aminophenols
The synthesis of the benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carbonyl-containing functional group.[8] This foundational reaction can be driven by various reagents, including carboxylic acids, aldehydes, or their derivatives.[3][9]
For 2-Methyl-1,3-benzoxazol-6-amine, a logical synthetic precursor would be 4-amino-2-nitrophenol or a related diamine derivative, which provides the necessary amine functionality at the correct position on the benzene ring. The methyl group at the 2-position is typically introduced via condensation with an acetic acid equivalent (e.g., acetic anhydride, acetyl chloride).
The general mechanism involves two key steps:
-
Amide Formation: The more nucleophilic amino group of the o-aminophenol attacks the electrophilic carbonyl carbon of the acetylating agent, forming an intermediate amide.
-
Intramolecular Cyclodehydration: Under acidic or thermal conditions, the hydroxyl group attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration yields the stable, aromatic benzoxazole ring system.
Caption: General synthetic pathway for 2-Methyl-1,3-benzoxazol-6-amine.
Application in Drug Discovery: A Versatile Scaffold
The true value of 2-Methyl-1,3-benzoxazol-6-amine lies in its utility as a starting material for creating extensive chemical libraries. The primary amine at the 6-position is a nucleophilic site that can be readily modified through a variety of well-established chemical reactions, including:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This synthetic versatility allows for the systematic exploration of the chemical space around the benzoxazole core. By generating a library of derivatives, researchers can probe the specific structural requirements for binding to a target protein, optimizing for potency, selectivity, and pharmacokinetic properties. The benzoxazole scaffold itself often participates in π-stacking or hydrogen bonding interactions within a protein's active site, while the substituents introduced via the amine handle explore different pockets and surfaces to enhance affinity and specificity.
Caption: Drug discovery workflow using the target compound as a core scaffold.
Experimental Protocol: General Synthesis of a 6-Amido-Benzoxazole Derivative
This protocol describes a representative procedure for modifying the 6-amino group, a critical step in library development.
Objective: To synthesize N-(2-methyl-1,3-benzoxazol-6-yl)benzamide from 2-Methyl-1,3-benzoxazol-6-amine.
Materials:
-
2-Methyl-1,3-benzoxazol-6-amine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Methyl-1,3-benzoxazol-6-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the solution and stir. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. The dropwise addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess benzoyl chloride and the HCl salt of the base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(2-methyl-1,3-benzoxazol-6-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
As with any research chemical, proper handling is paramount. While specific toxicological data for this compound is limited, data from related benzoxazole structures and general chemical safety principles should be strictly followed.[10][11]
| Hazard Category | Precautionary Measures and Remarks |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[10] Handle in a well-ventilated area or chemical fume hood. |
| Irritation | Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] |
| Sensitization | Some benzoxazole derivatives may cause an allergic skin reaction. |
| Mutagenicity | Certain complex benzoxazole derivatives have been flagged for potential genetic defects. Handle with care as a precaution. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Use only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be required.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10] Keep away from strong oxidizing agents, acids, and bases.[10]
Conclusion
2-Methyl-1,3-benzoxazol-6-amine is more than a mere catalog chemical; it is a potent and versatile tool for the modern medicinal chemist. Its defined structure, identified by CAS No. 5676-60-8 , combined with the synthetically accessible amino group, provides an ideal starting point for the rational design and synthesis of novel therapeutic agents. Understanding its synthesis, reactive potential, and safe handling procedures enables researchers to fully leverage the power of this privileged scaffold in the ongoing quest for new and effective medicines.
References
-
ChemSynthesis. Benzoxazoles database - synthesis, physical properties. Retrieved from [Link]
-
Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH National Library of Medicine. Retrieved from [Link]
-
Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. ScienceDirect. Retrieved from [Link]
-
The Good Scents Company. methyl benzoxole, 95-21-6. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. NIH National Library of Medicine. Retrieved from [Link]
-
Wikipedia. 25-NB. Retrieved from [Link]
-
AMERICAN ELEMENTS®. Benzoxazoles. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Retrieved from [Link]
-
PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Benzoxazole: The molecule of diverse pharmacological importance. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]

